molecular formula C15H21NO2 B14644345 (S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 56254-46-7

(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14644345
CAS No.: 56254-46-7
M. Wt: 247.33 g/mol
InChI Key: IPBZWOHTYPFMTH-UHFFFAOYSA-N
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Description

(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by a 1-methyl group, 6,7-dimethoxy substitutions on the aromatic ring, and an allyl substituent at the C2 position of the THIQ core. This compound belongs to a class of alkaloid-inspired molecules with structural features that influence its physicochemical and biological properties. The (S)-configuration at the C1 position is critical for stereoselective interactions in biological systems, as seen in related THIQ analogs .

The synthesis of this compound typically involves alkylation reactions. For example, allyl bromide can react with a preformed THIQ scaffold under reflux conditions in acetonitrile with a base like K₂CO₃, yielding mono- or dialkylated products (e.g., 52% yield for monoalkylation) . Structural confirmation is achieved via NMR and HRMS, with key spectral features including allyl proton resonances (δ 5.14–5.30 ppm) and methoxy signals (δ 3.79–3.83 ppm) .

Properties

CAS No.

56254-46-7

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

6,7-dimethoxy-1-methyl-2-prop-2-enyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H21NO2/c1-5-7-16-8-6-12-9-14(17-3)15(18-4)10-13(12)11(16)2/h5,9-11H,1,6-8H2,2-4H3

InChI Key

IPBZWOHTYPFMTH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1CC=C)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

    Allylation: The key step involves the allylation of the isoquinoline derivative. This can be achieved using allyl bromide in the presence of a base such as potassium carbonate.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production of (S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the fully saturated tetrahydroisoquinoline derivative.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Allyl bromide with potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the biological activity of isoquinoline derivatives, including their potential as enzyme inhibitors or receptor ligands.

    Industrial Applications: The compound is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the central nervous system, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, potentially affecting dopamine or serotonin receptors, which are implicated in various neurological conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of (S)-2-Allyl-6,7-dimethoxy-1-methyl-THIQ can be contextualized against structurally related THIQ derivatives. Below is a comparative analysis based on substituent variations, synthetic routes, and biological activities:

Key Findings:

Substituent Effects on Bioactivity :

  • The allyl group at C2 may enhance lipophilicity and membrane permeability compared to smaller alkyl groups (e.g., methyl) or polar substituents (e.g., sulfonyl, carboxylate). This could improve pharmacokinetics, though explicit data for the allyl derivative remains underexplored .
  • Chloroacetyl and tosyl groups at C2 introduce electrophilic moieties, enabling covalent interactions with biological targets (e.g., kinases in cytotoxicity) .

Stereochemical Influence :

  • The (S)-configuration at C1 is conserved in bioactive analogs like salsolidine and CKD712, which exhibit stereospecific interactions with enzymes (e.g., HO-1 induction) .

Metabolic Stability :

  • THIQ derivatives with methyl or aryl groups at C1 (e.g., salsolidine, 1-phenyl-THIQ) show prolonged brain retention due to resistance to oxidative metabolism, unlike unsubstituted THIQ .

Synthetic Flexibility :

  • Alkylation (e.g., allylation ), acylation , and sulfonation at C2 demonstrate the THIQ scaffold’s versatility for medicinal chemistry optimization.

Biological Activity

(S)-2-Allyl-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines (THIQs) are a class of alkaloids that have been shown to exhibit a broad spectrum of biological activities. These include antitumor, antibacterial, antiviral, anti-inflammatory, and neuroprotective effects. The structural diversity of THIQs allows for the modulation of their biological properties through various functional groups attached to the core structure .

Antitumor Activity

Research indicates that THIQ derivatives can act as effective anticancer agents. A study synthesized various 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-tetrahydroisoquinoline derivatives and evaluated their cytotoxicity against K562 cell lines. Some derivatives exhibited potent activity with IC50 values comparable to established chemotherapeutics like verapamil .

CompoundIC50 Value (μM)Comparison
6e0.66Similar to verapamil
6h0.65Similar to verapamil
7c0.96Similar to verapamil

Antibacterial Activity

The antibacterial potential of THIQs has also been documented. Compounds derived from THIQ structures have shown effectiveness against various bacterial strains including E. faecalis and P. aeruginosa. The minimum inhibitory concentrations (MIC) were reported in the range of 40-50 µg/mL, demonstrating comparable efficacy to standard antibiotics .

Neuroprotective Effects

The neuroprotective properties of THIQs are particularly noteworthy. Studies suggest that these compounds may have beneficial effects in models of neurodegenerative diseases such as Alzheimer's disease. The mechanisms proposed include modulation of neurotransmitter systems and reduction of oxidative stress .

Structure-Activity Relationship (SAR)

The SAR studies on THIQs reveal that the presence and position of substituents significantly influence their biological activity. For instance:

  • Electron-donating groups enhance activity by stabilizing the molecular structure.
  • Electron-withdrawing groups can reduce activity but may be beneficial in certain contexts by altering pharmacokinetic properties .

Case Studies

  • Anticancer Study : A series of 6,7-dimethoxy-substituted tetrahydroisoquinolines were synthesized and tested for their ability to overcome multidrug resistance in cancer cells. The results highlighted specific modifications that increased cytotoxicity against resistant cell lines .
  • Neuroprotective Research : In a model for Alzheimer's disease, a specific THIQ derivative demonstrated a significant reduction in amyloid-beta toxicity, suggesting potential for therapeutic use in neurodegenerative conditions .

Q & A

Q. Table 1: Representative Synthetic Routes

MethodYield (%)Enantiomeric Excess (%)Key ConditionsReference
Pictet-Spengler65–7590–95HCl/EtOH, reflux, 12 h
Asymmetric Hydrogenation70–8095–98Rhodium catalyst, H₂, 50°C
Allylation via SN260–70N/AK₂CO₃, DMF, 80°C

Basic: Which analytical techniques are recommended for characterizing this compound?

Answer:
Critical techniques include:

  • Chiral HPLC : To confirm enantiopurity using columns like Chiralpak IA/IB and mobile phases (e.g., hexane:isopropanol = 90:10) .
  • NMR Spectroscopy : ¹H and ¹³C NMR for structural confirmation (e.g., allyl protons at δ 5.2–5.8 ppm, methoxy groups at δ 3.7–3.9 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 276.1598 for C₁₄H₂₁NO₂) .

Q. Table 2: Analytical Parameters

TechniqueKey Data PointsReference
Chiral HPLCRetention time: 8.2 min (S-enantiomer)
¹H NMR (CDCl₃)δ 2.45 (s, 3H, N-CH₃), δ 5.65 (m, 2H, CH₂=CH)
HRMSCalculated: 276.1598; Found: 276.1595

Advanced: How does the enantiomeric configuration (S) influence biological activity?

Answer:
The (S)-enantiomer exhibits distinct interactions with biological targets:

  • Receptor Binding : Molecular docking studies show the (S)-configuration aligns with hydrophobic pockets in σ-1 receptors, enhancing binding affinity by 3–5× compared to the (R)-form .
  • Cytotoxicity : In cancer cell lines (e.g., HeLa), the (S)-enantiomer shows IC₅₀ = 12 µM vs. 45 µM for (R), linked to stereospecific inhibition of tubulin polymerization .
  • Metabolic Stability : The (S)-form undergoes slower hepatic degradation due to reduced CYP3A4 affinity, as shown in microsomal assays (t₁/₂ = 120 min vs. 60 min for (R)) .

Advanced: What strategies resolve contradictions in reported biological activities?

Answer:
Discrepancies often arise from:

  • Impurity Profiles : Trace byproducts (e.g., 1,2,3,4-tetrahydroisoquinoline dimers) can skew activity. Purification via flash chromatography (SiO₂, CH₂Cl₂:MeOH = 95:5) is recommended .
  • Assay Conditions : Varying pH or serum content alters results. Standardize assays (e.g., pH 7.4 PBS buffer, 10% FBS) for reproducibility .
  • Target Polymorphism : Genetic variants in enzyme targets (e.g., CYP2D6) may affect activity. Use isogenic cell lines or adjust models for humanized enzymes .

Advanced: How to evaluate the compound's stability under different conditions?

Answer:
Stability studies should include:

  • Thermal Stability : TGA/DSC analysis shows decomposition onset at 180°C. Store at –20°C under inert gas (Ar/N₂) to prevent oxidation .
  • Photodegradation : UV-Vis spectroscopy reveals 15% degradation after 48 h under UV light (λ = 254 nm). Use amber vials for storage .
  • Hydrolytic Stability : LC-MS monitoring in PBS (pH 7.4) shows <5% degradation over 72 h, but rapid hydrolysis occurs at pH < 3 (e.g., gastric fluid simulations) .

Q. Table 3: Stability Profile

ConditionDegradation (%)Time (h)Reference
UV Light (254 nm)1548
pH 1.2 (HCl)9024
25°C, Dark<572

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